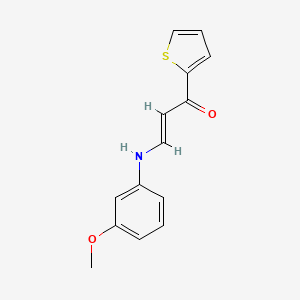

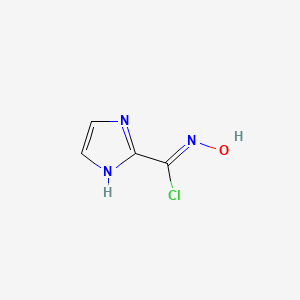

![molecular formula C12H11LiN2O3 B2486942 Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate CAS No. 2243504-89-2](/img/structure/B2486942.png)

Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate, commonly known as lithium, is a chemical element with the symbol Li and atomic number 3. It is a soft, silvery-white alkali metal that belongs to the group of elements known as the alkali metals. Lithium is widely used in various fields, including the pharmaceutical industry, as it has a wide range of applications due to its unique properties.

Scientific Research Applications

1. General Routes to Substituted Imidazoles

The synthesis of substituted imidazoles, including those similar to Lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate, is crucial in the field of organic chemistry. A study by Katritzky et al. (1989) improved the literature routes to certain di(imidazol-4-yl)methanol compounds, highlighting the challenges and advancements in the synthesis of complex imidazoles. These routes are fundamental for creating diverse imidazole-based compounds with potential applications in various scientific fields (Katritzky, Sławiński, Brunner, & Gorun, 1989).

2. Ionic Liquids for Rechargeable Li Batteries

Research into the use of ionic liquids, including those based on imidazoles, for rechargeable lithium batteries is significant. Borgel et al. (2009) examined various ionic liquids with imidazole derivatives as cations, assessing their compatibility with lithium metal anodes and their electrochemical window. This research is vital for developing more efficient and stable rechargeable battery systems (Borgel, Markevich, Aurbach, Semrau, & Schmidt, 2009).

3. Herbicide Precursor Synthesis

The synthesis of herbicide precursors involves the manipulation of imidazole derivatives. Liepa et al. (1992) described the preparation of various methyl 1-(haloalkyl)-3-methoxy-5-oxocyclohex-3-ene-1-carboxylate derivatives from reductive alkylation, highlighting the role of imidazole compounds in the development of new herbicides (Liepa, Wilkie, Winkler, & Winzenberg, 1992).

4. Metallation and Metal-Halogen Exchange in Imidazoles

The metallation and metal-halogen exchange reactions of imidazoles are crucial for synthesizing complex imidazole-based compounds. Iddon and Lim (1983) investigated these reactions, providing essential insights into the manipulation of imidazole structures for various scientific applications (Iddon & Lim, 1983).

5. Alkylation and Acylation of Aminoimidazoles

The alkylation and acylation processes of aminoimidazoles related to nucleotide and thiamine biosynthesis are significant in biochemistry. Mackenzie et al. (1988) studied the treatment of ethyl 5-amino-1-benzylimidazole-4-carboxylate with various agents, demonstrating the versatility of imidazole derivatives in synthesizing biologically relevant compounds (Mackenzie, Wilson, Shaw, & Ewing, 1988).

properties

IUPAC Name |

lithium;1-[(4-methoxyphenyl)methyl]imidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.Li/c1-17-10-4-2-9(3-5-10)8-14-7-6-13-11(14)12(15)16;/h2-7H,8H2,1H3,(H,15,16);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZFQDOJVRXPGE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC1=CC=C(C=C1)CN2C=CN=C2C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11LiN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2486859.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide](/img/structure/B2486860.png)

![2-(3-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)phenoxy)acetamide](/img/structure/B2486861.png)

![(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid](/img/structure/B2486868.png)

![5-Chloropyrido[4,3-d]pyrimidine](/img/structure/B2486873.png)

![N-(4-acetylphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2486874.png)

![(3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2486877.png)

![1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2486882.png)